Encecalin

Descripción general

Descripción

Encecalin is a naturally occurring chromene compound found in various plant species, including Helianthella quinquenervis and Centaurea solstitialis . It is known for its biological activities, particularly its phytotoxic properties, which inhibit seed germination and reduce the growth of plant seedlings .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Encecalin can be synthesized through plant cell and organ cultures. For instance, Helianthella quinquenervis cell cultures and hairy roots have been used to produce this compound . The production involves transformation protocols using Agrobacterium rhizogenes, with methods such as prick, sonication, and co-culture . Among these, sonication and co-culture have shown higher yields of this compound .

Industrial Production Methods

Industrial production of this compound is still in the research phase, with biotechnological methods showing promise. The use of hairy root cultures has demonstrated potential for large-scale production due to higher yields compared to cell suspension cultures .

Análisis De Reacciones Químicas

Types of Reactions

Encecalin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Encecalin exhibits several pharmacological properties that make it a candidate for various therapeutic applications:

- Antifungal Activity : Studies have demonstrated the effectiveness of this compound against fungal infections, particularly in treating onychomycosis in diabetic patients. A standardized extract of Ageratina pichinchensis containing this compound showed promising results in clinical trials, indicating its potential as a topical antifungal agent .

- Antioxidant Properties : Research indicates that this compound possesses antioxidant capabilities, which may contribute to its protective effects against oxidative stress-related diseases. This property is particularly relevant in the context of chronic diseases where oxidative damage plays a significant role .

- Plant Growth Regulation : this compound has been studied for its role as a plant growth regulator. It affects thylakoid electron transport and photophosphorylation processes in chloroplasts, suggesting potential applications in agriculture and horticulture to enhance plant growth and yield .

Production Methods

The production of this compound has been explored through various biotechnological approaches:

- Cell Cultures : The production of this compound in cell cultures and hairy root cultures of Helianthella quinquenervis has been documented. This method allows for the sustainable production of secondary metabolites like this compound without the need for extensive agricultural land use .

- Elicitation Techniques : Elicitation methods have been employed to enhance the yield of this compound in plant cell cultures. By manipulating environmental conditions or introducing specific elicitors, researchers can significantly increase the concentration of desired metabolites .

Clinical Case Studies

Several clinical studies have highlighted the therapeutic efficacy of this compound:

- Onychomycosis Treatment : A double-blind study evaluated the effectiveness of a standardized extract containing this compound for treating onychomycosis in diabetic patients. Results indicated significant improvement in clinical and mycological parameters, supporting its use as an effective antifungal treatment .

- Cryptococcus Infections : In a case involving an immunocompetent patient with pulmonary cryptococcosis, treatment with itraconazole was initiated after partial response to fluconazole. Although not directly related to this compound, this case underscores the importance of exploring diverse treatments for fungal infections where compounds like this compound could play a supportive role .

Summary Table of Applications

Mecanismo De Acción

Encecalin exerts its effects primarily through its interaction with biological membranes and enzymes. It inhibits photosystem II in plants, disrupting the electron transport chain and leading to reduced photosynthetic activity . This mechanism is crucial for its phytotoxic properties.

Comparación Con Compuestos Similares

Encecalin is similar to other chromenes such as eupatoriochromene, which also exhibits phytotoxic properties . this compound is unique in its specific inhibitory effects on seed germination and plant growth. Other similar compounds include demethylthis compound and euparin, which share structural similarities but differ in their biological activities .

Conclusion

This compound is a fascinating compound with diverse applications in scientific research. Its unique chemical structure and biological activities make it a valuable subject of study in various fields, from chemistry and biology to medicine and industry.

Actividad Biológica

Encecalin, a chromene derivative extracted from the medicinal plant Helianthella quinquenervis, has garnered attention for its diverse biological activities. This compound is primarily known for its potential therapeutic effects, including antiprotozoal, antifungal, and cytotoxic properties. Research has focused on the extraction methods, biological efficacy, and potential applications of this compound in clinical settings.

Antifungal Activity

One significant area of research involves the use of this compound in treating onychomycosis, particularly in patients with diabetes mellitus. A double-blind clinical trial evaluated the effectiveness of a standardized extract of this compound from Ageratina pichinchensis against a control group treated with ciclopirox. The results indicated that both groups experienced clinical efficacy, with 78.5% in the experimental group showing improvement compared to 77.2% in the control group. However, no statistically significant differences were observed between the two treatments .

Antiprotozoal Properties

This compound has also been investigated for its antiprotozoal activity. In vitro studies demonstrated that various derivatives of this compound exhibited activity against protozoan parasites, suggesting its potential as a lead compound for developing new antiparasitic drugs . The synthesis pathways of this compound and related compounds have been explored to enhance their biological activity.

Cytotoxic Effects

The cytotoxicity of this compound was assessed against several human tumor cell lines. The findings revealed marginal cytotoxic effects, indicating that while this compound may not be potent enough as a standalone chemotherapeutic agent, it could serve as a valuable component in combination therapies targeting cancer cells .

Research has shown that this compound affects thylakoid electron transport and photophosphorylation processes in isolated spinach chloroplasts. It inhibits ATP synthesis and electron flow, which may contribute to its biological effects by disrupting energy metabolism in target cells .

Cell Cultures and Hairy Roots

The production of this compound has been optimized through various biotechnological methods. A study reported that hairy root cultures derived from H. quinquenervis using Agrobacterium rhizogenes achieved significantly higher yields of this compound compared to traditional cell cultures. After six months of cultivation, concentrations reached up to 1086 μg/g fresh weight (FW), demonstrating the effectiveness of this method for enhancing secondary metabolite production .

| Method | This compound Yield (μg/g FW) | Transformation Frequency |

|---|---|---|

| Co-culture | 110 ± 5 | 66% |

| Sonication | 120 ± 6 | Lower than co-culture |

| Prick assay | 19 ± 1 | Low |

Impact of Growth Conditions

The production levels of this compound were influenced by light exposure during growth. Calli grown in darkness produced significantly higher amounts of this compound compared to those exposed to light, indicating that stress conditions can enhance metabolite synthesis .

Onychomycosis Treatment

In a clinical setting, the standardized extract containing this compound was applied topically to patients with diabetes suffering from onychomycosis. The study highlighted the challenges posed by diabetes on treatment efficacy but showed promising results in reducing nail involvement over a six-month period . These findings support further exploration into the use of plant-derived compounds like this compound in managing fungal infections.

Future Research Directions

Future studies should focus on elucidating the precise mechanisms underlying the biological activities of this compound, optimizing extraction methods for higher yields, and exploring its potential synergistic effects with other therapeutic agents.

Propiedades

IUPAC Name |

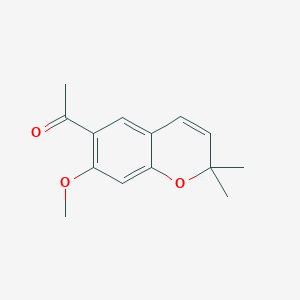

1-(7-methoxy-2,2-dimethylchromen-6-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-9(15)11-7-10-5-6-14(2,3)17-12(10)8-13(11)16-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXVLCNREBFDEKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C2C(=C1)C=CC(O2)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90942824 | |

| Record name | 1-(7-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20628-09-5 | |

| Record name | 1-(7-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20628-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketone, 7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020628095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(7-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does encecalin affect photosynthesis?

A1: this compound acts as a Hill reaction inhibitor, disrupting the electron transport chain in photosynthesis. [] Specifically, it targets photosystem II, inhibiting electron flow between P680 and QA. [] This inhibition reduces ATP synthesis, proton uptake, and electron flow in isolated spinach chloroplasts. []

Q2: What is the molecular formula and weight of this compound?

A2: While not explicitly stated in the provided excerpts, based on its structure as a methoxy derivative of demethylthis compound, this compound likely has a molecular formula of C15H16O3 and a molecular weight of 244.28 g/mol.

Q3: Are there any spectroscopic data available for this compound?

A4: Although specific spectroscopic data is not detailed in the excerpts, several studies utilize NMR and MS techniques for structural elucidation and identification of this compound. [, , , , ] These techniques provide information about the compound's structure and purity.

Q4: Have any computational studies been conducted on this compound?

A5: Yes, molecular dynamics studies have investigated the interaction of this compound with calmodulin (CaM). [] These simulations revealed stable complex formation between this compound and CaM, supporting its potential as a calmodulin-targeting molecule. []

Q5: How does the methylation of demethylthis compound affect its biological activity?

A6: Methylation of demethylthis compound to form this compound generally increases its toxicity to insects. [, ] This difference in toxicity is attributed to variations in metabolism and detoxification, with insects excreting significantly more unchanged demethylthis compound compared to this compound. [, ]

Q6: What is the impact of structural modifications on the antiprotozoal activity of this compound derivatives?

A7: Modifications to the this compound scaffold, specifically the introduction of amine groups, significantly enhance antiprotozoal activity. [] Chromene and chromane-derived amines displayed potent activity against Plasmodium falciparum, Trypanosoma brucei rhodesiense, and Leishmania donovani. [] Notably, phenol derivatives exhibited even greater potency compared to chloroquine. []

Q7: What formulation strategies are employed to improve the delivery of this compound?

A8: Researchers have developed lacquer solutions containing standardized this compound extracts for topical administration in treating onychomycosis and vulvovaginal candidiasis. [, ] These formulations aim to enhance drug delivery and improve treatment outcomes.

Q8: How is this compound metabolized in insects?

A9: Insects primarily metabolize this compound by hydroxylating the geminal methyl groups. [, ] This metabolic process increases the polarity of this compound, making it more readily excretable and less toxic. [, ]

Q9: What is the effectiveness of this compound in treating fungal infections?

A10: this compound extracts have shown promise in treating various fungal infections. In clinical trials, topical application of Ageratina pichinchensis extract, standardized for this compound content, demonstrated efficacy against onychomycosis, interdigital tinea pedis, and vulvovaginal candidiasis. [, , ]

Q10: Has this compound demonstrated any activity against biofilm formation?

A11: Yes, extracts from Flourensia fiebrigii, containing this compound, exhibited significant activity against biofilm production by Pseudomonas aeruginosa and Staphylococcus aureus. [] This suggests potential applications for this compound in combating bacterial infections, particularly those associated with biofilms.

Q11: Which analytical techniques are used to identify and quantify this compound?

A11: Several analytical techniques are employed to study this compound, including:

- Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify this compound in plant extracts and cell cultures. [, , ]

- High-Performance Liquid Chromatography (HPLC): Used to analyze the metabolism of chromenes, including this compound, in plants. [, ]

- Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS): Employed for metabolic profiling and identification of this compound in plant extracts. []

Q12: Are there any known alternatives to this compound for treating fungal infections?

A14: Yes, ciclopirox is a commonly used antifungal agent that serves as a positive control in clinical trials evaluating the effectiveness of Ageratina pichinchensis extract containing this compound. [, ] While both treatments demonstrated efficacy, no statistically significant differences were observed between them. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.